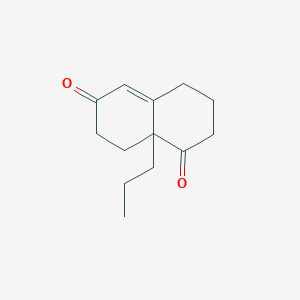![molecular formula C26H21N3S B3837827 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B3837827.png)
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile
説明
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile, commonly known as DABCO-TA, is a compound that has been widely studied in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biotechnology.
作用機序
The mechanism of action of DABCO-TA is dependent on its chemical structure, which contains a thiazole moiety and a dimethylamino group. The thiazole moiety is responsible for the fluorescence properties of DABCO-TA, which can be excited by ultraviolet (UV) light and emit visible light. The dimethylamino group is a strong electron-donating group that enhances the electron density of the acrylonitrile moiety, making it a good electron acceptor. This property of DABCO-TA makes it a potential photosensitizer for PDT.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DABCO-TA have been studied in vitro and in vivo. In vitro studies have shown that DABCO-TA can selectively bind to Aβ aggregates and inhibit their formation. DABCO-TA has also been shown to induce apoptosis (programmed cell death) in cancer cells when used as a photosensitizer for PDT. In vivo studies have demonstrated that DABCO-TA can cross the blood-brain barrier and accumulate in the brain, making it a potential diagnostic tool for Alzheimer's disease.
実験室実験の利点と制限
The advantages of using DABCO-TA in lab experiments include its high fluorescence quantum yield, good photostability, and selective binding to Aβ aggregates. However, there are also limitations associated with the use of DABCO-TA, such as its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on DABCO-TA. One potential direction is the development of new fluorescent probes based on the chemical structure of DABCO-TA for detecting other biomolecules such as proteins and nucleic acids. Another direction is the synthesis of new MOFs using DABCO-TA as a building block for specific applications such as gas adsorption and separation. Additionally, further studies are needed to investigate the toxicity and pharmacokinetics of DABCO-TA in vivo to assess its potential as a diagnostic and therapeutic agent for Alzheimer's disease and cancer.
科学的研究の応用
DABCO-TA has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, DABCO-TA has shown promising results as a fluorescent probe for detecting amyloid-beta (Aβ) aggregates, which are implicated in the pathogenesis of Alzheimer's disease. DABCO-TA has also been investigated as a photosensitizer for photodynamic therapy (PDT) of cancer cells. In materials science, DABCO-TA has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In biotechnology, DABCO-TA has been employed as a fluorescent probe for monitoring protein-protein interactions and as a labeling agent for bioimaging studies.
特性
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3S/c1-29(2)24-14-8-19(9-15-24)16-23(17-27)26-28-25(18-30-26)22-12-10-21(11-13-22)20-6-4-3-5-7-20/h3-16,18H,1-2H3/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRZBBOBUDDKMK-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-3-[4-(dimethylamino)phenyl]-2-propenenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chloro-1-naphthyl)oxy]-1-propanethiol](/img/structure/B3837750.png)


![1-[(5-bromopentyl)oxy]-4-tert-butylbenzene](/img/structure/B3837769.png)
![2-[(5-bromopentyl)oxy]-1,3-dimethylbenzene](/img/structure/B3837770.png)
![N-(1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B3837780.png)

![N-ethyl-2-methoxy-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B3837793.png)


![N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B3837822.png)
![3-{2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B3837834.png)

